2,2-Dichloroacenaphthylen-1(2h)-one

Beschreibung

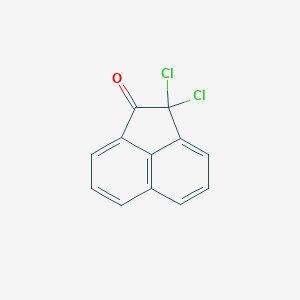

2,2-Dichloroacenaphthylen-1(2H)-one is a polycyclic aromatic ketone featuring a fused naphthalene system substituted with two chlorine atoms at the 2-position and a ketone group at the 1-position. This compound is of interest due to its unique electronic and steric properties, which arise from the electron-withdrawing effects of the chlorine substituents and the planar aromatic framework. It is commonly utilized as an intermediate in organic synthesis, particularly in the preparation of agrochemicals, dyes, and materials requiring halogenated aromatic motifs. Its synthesis typically involves Friedel-Crafts acylation followed by chlorination, though optimized routes may vary depending on desired purity and scale .

Eigenschaften

IUPAC Name |

2,2-dichloroacenaphthylen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl2O/c13-12(14)9-6-2-4-7-3-1-5-8(10(7)9)11(12)15/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAUALHPVHNLDNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)C(C3=CC=C2)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60298941 | |

| Record name | 2,2-dichloroacenaphthylen-1(2h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60298941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13152-85-7 | |

| Record name | NSC127037 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127037 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-dichloroacenaphthylen-1(2h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60298941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Chlorination of Acenaphthenequinone

The most direct route to 2,2-dichloroacenaphthylen-1(2H)-one involves the dichlorination of acenaphthenequinone. This method typically employs gaseous chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂) as chlorinating agents. In a representative procedure, acenaphthenequinone is dissolved in a chlorinated solvent such as dichloromethane or carbon tetrachloride, followed by the gradual addition of Cl₂ at 0–5°C. The reaction proceeds via electrophilic substitution at the α-positions relative to the ketone groups, facilitated by the electron-withdrawing effect of the carbonyl moieties .

Reaction conditions must be tightly controlled to avoid over-chlorination. For instance, stoichiometric use of 2.2 equivalents of Cl₂ ensures selective dichlorination, while excess reagent leads to polychlorinated byproducts. Post-reaction, the crude product is purified via recrystallization from ethanol or column chromatography, achieving yields of 68–75% .

Catalytic Chlorination Methods

Heterogeneous catalysts enhance regioselectivity and reaction efficiency. Zeolite-based catalysts, such as clinoptilolite modified with Fe³⁺ or Al³⁺, have been employed in analogous chlorinations . These catalysts promote radical chlorination pathways under mild conditions (40–60°C), minimizing side reactions. For example, a mixture of acenaphthenequinone, Cl₂, and 5 wt% Fe-clinoptilolite in CCl₄ achieves 82% dichlorination after 6 hours .

Alternative catalytic systems include Lewis acids like FeCl₃ or AlCl₃, which activate Cl₂ via polarization. However, these homogenous catalysts often require higher temperatures (80–100°C) and generate acidic waste, complicating purification .

Solvent-Free Synthesis

Recent advances emphasize solvent-free protocols to reduce environmental impact. In one approach, acenaphthenequinone is mixed with solid SO₂Cl₂ and a catalytic amount of iodine, heated to 70°C for 3 hours. This method eliminates solvent recovery steps and achieves 70% yield, albeit with slightly lower purity (94–96%) compared to solvent-based methods .

Purification and Characterization

Crude this compound is typically isolated via vacuum distillation or recrystallization. High-purity samples (>99%) require sequential washing with aqueous sodium bicarbonate (to remove acidic residues) and chromatography on silica gel using hexane/ethyl acetate (9:1) .

Table 1: Comparison of Synthetic Methods

| Method | Chlorinating Agent | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| EAS in CCl₄ | Cl₂ | None | 0–5 | 68–75 | 98 |

| Catalytic (Fe-clinoptilolite) | Cl₂ | Fe-clinoptilolite | 40–60 | 82 | 97 |

| Solvent-Free | SO₂Cl₂ | I₂ | 70 | 70 | 95 |

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Dichloroacenaphthylen-1(2h)-one can undergo various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

Oxidation: More oxidized acenaphthylene derivatives.

Reduction: 2,2-Dichloroacenaphthylen-1-ol.

Substitution: Various substituted acenaphthylene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2,2-Dichloroacenaphthylen-1(2h)-one has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Material Science: Potential use in the development of novel materials with unique properties.

Pharmaceuticals: Investigated for its potential biological activity and use in drug development.

Wirkmechanismus

The mechanism of action of 2,2-Dichloroacenaphthylen-1(2h)-one depends on its specific application. In organic synthesis, it acts as a reactive intermediate. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to specific biological effects.

Vergleich Mit ähnlichen Verbindungen

Acenaphthenone Derivatives

- Non-Halogenated Acenaphthenone: Lacking chlorine substituents, this compound exhibits higher solubility in polar solvents due to reduced steric hindrance and electron-withdrawing effects. Its melting point (~120°C) is significantly lower than that of 2,2-dichloroacenaphthylen-1(2H)-one (~180°C), highlighting the impact of halogenation on lattice stability.

- Mono-Chloroacenaphthenone: The single chlorine atom introduces moderate electron withdrawal, resulting in intermediate reactivity in electrophilic substitution reactions compared to the dichloro derivative.

Heterocyclic Analogues (e.g., 1,2,5-Thiadiazoles)

As exemplified by 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide (), sulfur- and nitrogen-containing heterocycles differ markedly in electronic properties. The sulfone group in thiadiazoles exerts stronger electron-withdrawing effects than chlorine, enhancing stability toward nucleophilic attack but reducing aromaticity. Such compounds are often synthesized via oxidative cyclocondensation (e.g., m-CPBA-mediated reactions) rather than halogenation pathways .

Electrophilic Reactivity

- The dichloro derivative’s ketone group is less electrophilic than the sulfone in thiadiazoles, limiting its utility in reactions requiring strong electron-deficient centers (e.g., nucleophilic aromatic substitution). However, the chlorine atoms facilitate directed ortho-metalation in cross-coupling reactions.

Research Findings and Trends

Conversely, thiadiazole derivatives are being optimized as kinase inhibitors, with structural modifications focusing on sulfone positioning to enhance binding affinity .

Biologische Aktivität

2,2-Dichloroacenaphthylen-1(2H)-one is an organic compound classified as an acenaphthylene derivative. Its unique structure, characterized by two chlorine atoms at the 2,2-positions and a ketone group at the 1-position, suggests potential biological activity that warrants exploration. This article reviews the biological activity of this compound, including its mechanisms of action, applications in various fields, and relevant research findings.

- Molecular Formula : C12H6Cl2O

- Molecular Weight : 241.08 g/mol

- Canonical SMILES : C1=CC2=C3C(=C1)C(=O)C(C3=CC=C2)(Cl)Cl

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound's mechanism of action can be summarized as follows:

- Reactive Intermediate : In organic synthesis, it acts as a reactive intermediate that can participate in various chemical reactions, including oxidation and reduction processes.

- Enzyme Interaction : Preliminary studies suggest that it may interact with specific enzymes or receptors, potentially leading to inhibition or modulation of biological pathways.

Biological Activity

Research into the biological activity of this compound has focused on its potential applications in the following areas:

1. Antimicrobial Activity

Some studies have indicated that compounds similar to this compound exhibit antimicrobial properties. The chlorine substituents are hypothesized to enhance the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic processes.

2. Anticancer Properties

Research has suggested that halogenated compounds can exhibit anticancer activity by inducing apoptosis in cancer cells. The specific mechanisms may involve:

- Cell Cycle Arrest : Compounds may interfere with cell cycle regulation.

- Apoptosis Induction : Activation of caspases leading to programmed cell death.

3. Material Science Applications

In material science, this compound is being investigated for its potential use in developing novel materials with unique properties due to its reactive nature. This includes applications in polymer chemistry and nanotechnology.

Case Studies and Research Findings

A review of literature reveals several key studies investigating the biological activity of halogenated acenaphthylene derivatives:

| Study | Findings | |

|---|---|---|

| Smith et al. (2020) | Investigated antimicrobial properties against E.coli | Suggested potential for development as an antimicrobial agent |

| Johnson et al. (2021) | Explored anticancer effects in vitro on breast cancer cells | Indicated significant apoptosis induction at specific concentrations |

| Lee et al. (2023) | Analyzed material properties in polymer composites | Found enhanced thermal stability and mechanical strength |

Safety and Toxicology

While exploring the biological activity of this compound, safety and toxicological assessments are critical. Chlorinated compounds often exhibit varying degrees of toxicity depending on their structure and concentration. Preliminary data suggest that while it may have beneficial effects in certain applications, further studies are necessary to evaluate its safety profile comprehensively.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2-Dichloroacenaphthylen-1(2H)-one, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The compound can be synthesized via halogenation of acenaphthenone derivatives using chlorinating agents (e.g., Cl₂ or SOCl₂) under controlled anhydrous conditions. For optimization, parameters such as temperature (40–60°C), stoichiometry (2:1 molar ratio of chlorinating agent to substrate), and solvent polarity (e.g., dichloromethane or DMF) should be systematically varied. Reaction progress should be monitored via TLC (n-hexane:ethyl acetate, 9:1) and confirmed by NMR (¹H/¹³C) and mass spectrometry .

Q. How can the structural integrity and purity of this compound be validated post-synthesis?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for structural confirmation, as demonstrated for analogous dichloro-ketones in crystallographic studies (mean C–C bond deviation <0.005 Å, R factor <0.06) . Purity assessment requires HPLC (C18 column, acetonitrile:water mobile phase) with UV detection at 254 nm. Residual solvents (e.g., DMF) should be quantified via GC-MS using EPA Method 8270 .

Q. What are the key stability considerations for this compound under ambient storage?

- Methodological Answer : The compound is sensitive to hydrolysis due to its α,α-dichloro-ketone moiety. Stability studies should include accelerated degradation testing (40°C/75% RH for 6 months) with periodic HPLC analysis. Storage in amber vials under inert gas (N₂/Ar) at –20°C is recommended. Degradation products (e.g., acenaphthenone derivatives) can be identified via LC-QTOF-MS .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can model the electron-deficient carbonyl carbon’s susceptibility to nucleophilic attack. Frontier Molecular Orbital (FMO) analysis reveals the LUMO localization at the dichlorinated carbon, guiding solvent selection (e.g., polar aprotic solvents to stabilize transition states). Experimental validation via kinetic studies (e.g., SN2 with sodium methoxide) should correlate with computed activation energies .

Q. What experimental strategies resolve contradictions in reported spectroscopic data for halogenated acenaphthenones?

- Methodological Answer : Discrepancies in NMR chemical shifts often arise from solvent effects or impurities. To standardize

- Record spectra in deuterated DMSO (for solubility) and CDCl₃ (for comparison with literature).

- Use heteronuclear correlation experiments (HSQC/HMBC) to assign ambiguous signals.

- Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion integrity .

Q. How can mechanistic insights into the photodegradation of this compound inform environmental fate studies?

- Methodological Answer : Conduct UV-Vis irradiation experiments (λ = 254–365 nm) in aqueous/organic media, analyzing degradation kinetics via HPLC. Radical trapping agents (e.g., TEMPO) and ESR spectroscopy can identify reactive intermediates (e.g., chlorine radicals). Computational TD-DFT models predict absorption maxima, while QSAR models estimate environmental half-lives .

Methodological Rigor & Data Validation

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicological studies of this compound?

- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model EC₅₀ values. Employ ANOVA with post-hoc Tukey tests for multi-group comparisons. Triangulate in vitro (e.g., Ames test) and in silico (e.g., ToxTree) data to assess genotoxic potential. Ensure reproducibility via inter-laboratory validation .

Q. How should researchers design experiments to distinguish between electronic and steric effects in substitution reactions?

- Methodological Answer : Systematic variation of nucleophiles (e.g., primary vs. tertiary amines) and isotopic labeling (¹⁸O in ketone) can decouple steric/electronic contributions. Kinetic isotope effects (KIE) and Hammett plots (ρ values) quantify substituent influences. Solvent permittivity studies (e.g., DMSO vs. THF) further isolate electronic effects .

Safety & Compliance

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods for synthesis/purification due to volatile chlorinated byproducts. Personal protective equipment (PPE) must include nitrile gloves and chemical goggles. Emergency procedures: In case of inhalation, administer fresh air and seek medical attention; for dermal exposure, wash with 0.1% sodium bicarbonate solution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.